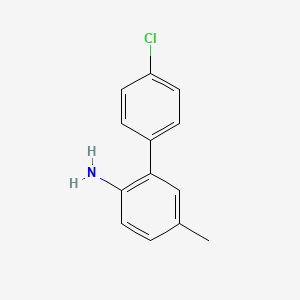

2-(4-Chlorophenyl)-4-methylaniline

Übersicht

Beschreibung

2-(4-Chlorophenyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with a chlorine atom at the para position and a methyl group at the ortho position relative to the amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloronitrobenzene with methylamine under reducing conditions. The reduction of the nitro group to an amino group can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reducing agent and catalyst, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding anilines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted anilines, nitroanilines, and various halogenated derivatives. These products have significant applications in the synthesis of dyes, pharmaceuticals, and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of compounds containing chlorophenyl and aniline moieties:

Scientific Research Applications

- N-[(4-chlorophenyl)methyl]aniline: This compound is utilized as an intermediate in synthesizing various organic compounds, including agrochemicals and pharmaceuticals. It serves as a building block for creating more complex molecules.

- Biology: It is used to study the effects of chlorinated aromatic amines on biological systems, to investigate enzyme interactions, and to study metabolic pathways.

- Medicine: Derivatives of N-[(4-chlorophenyl)methyl]aniline have potential uses in medicinal chemistry because of their anti-inflammatory, anticancer, and antimicrobial properties.

- Industry: This compound is used in the production of polymers, dyes, and pigments, and as a stabilizer in certain chemical formulations.

Chemical Reactions

- Oxidation: N-[(4-chlorophenyl)methyl]aniline can undergo oxidation to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction: The compound can be reduced to form N-[(4-chlorophenyl)methyl]amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

- Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom on the benzyl group can be replaced by substituents like hydroxyl or amino groups.

Therapeutic Applications

- Antimicrobial Agents: Derivatives of N-[(4-chlorophenyl)methyl]aniline can be used to develop new antibiotics. Studies showed enhanced antibacterial activity against S. pyogenes and E. coli with the 4-chloro substitution. Certain derivatives significantly inhibited biofilm formation in MRSA at concentrations lower than those required for planktonic growth inhibition.

- Anti-inflammatory Properties: Some derivatives have shown potential in reducing inflammation markers in vitro.

- Anticancer Potential: Research suggests that certain modifications may enhance anticancer properties. Indole-linked thiazoles exhibited promising anticancer potential and cell line selectivity . One compound with a dichloro phenyl group had excellent growth-inhibitory effects on HT29 cells .

Other related compounds

- 2-Fluoro-4-methylaniline: It is used to prepare 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction and to prepare the (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .

- 4,4'-Methylenebis(2-chloroaniline) (MBOCA): Occupational exposure to MBOCA has been linked to increases in urinary bladder cancer .

- 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives: derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate display antiproliferative activity against HeLa cells .

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects on cellular pathways are being studied to understand its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloroaniline: Similar structure but lacks the methyl group.

4-Methylaniline: Similar structure but lacks the chlorine atom.

2-Chloro-4-methylaniline: Similar structure with different substitution pattern.

Uniqueness

2-(4-Chlorophenyl)-4-methylaniline is unique due to the presence of both chlorine and methyl groups on the benzene ring, which imparts distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Introduction

2-(4-Chlorophenyl)-4-methylaniline, also known as N-[(4-chlorophenyl)methyl]aniline, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorinated aromatic ring and an amine functional group, which contribute to its reactivity and interaction with various biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClN. Its structure includes:

- Chlorophenyl Group : Enhances lipophilicity and interaction with biological targets.

- Amine Group : Involved in hydrogen bonding and interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may:

- Inhibit Enzymatic Activity : The compound can inhibit key metabolic enzymes, affecting cellular processes.

- Modulate Receptor Activity : It may bind to specific receptors, altering their function and leading to changes in cellular signaling pathways.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Alters activity of metabolic enzymes |

| Receptor Modulation | Binds to receptors affecting signaling pathways |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds structurally related to it have been shown to possess:

- Antibacterial Activity : Effective against a range of bacterial strains.

- Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. The presence of the chlorinated phenyl group is believed to enhance its cytotoxic effects on cancer cells.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various chlorinated anilines, this compound was found to exhibit substantial inhibitory effects on cancer cell lines, with IC50 values indicating its potency compared to standard chemotherapeutic agents .

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 20 | MDA-MB-231 (Breast) |

| Foretinib (Control) | 15 | MDA-MB-231 (Breast) |

Pharmacological Applications

The potential pharmacological applications of this compound derivatives include:

- Antimicrobial Agents : Development of new antibiotics based on its structure.

- Anticancer Drugs : Exploration as a lead compound for anticancer therapies.

Molecular Docking Studies

Molecular docking studies have revealed that the compound can effectively bind to active sites of target proteins involved in cancer progression and microbial resistance. This binding affinity suggests a promising therapeutic potential.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c1-9-2-7-13(15)12(8-9)10-3-5-11(14)6-4-10/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGLOVUWWOQNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.